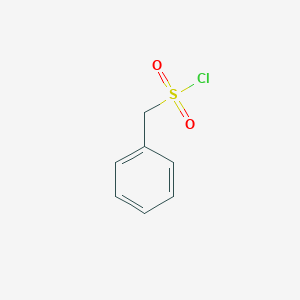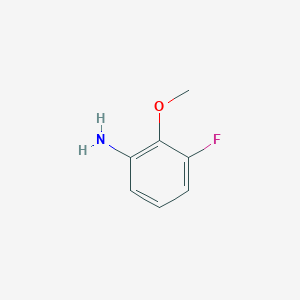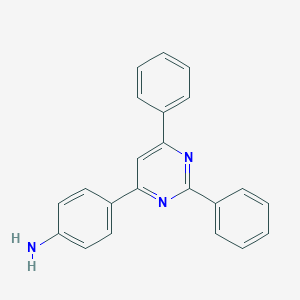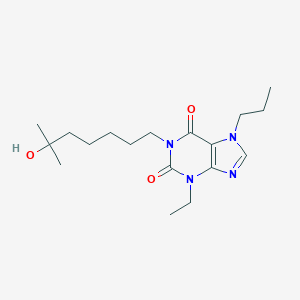
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine, commonly known as EHT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a non-selective adenosine receptor antagonist that has shown promise in treating a variety of conditions, including Parkinson's disease, Alzheimer's disease, and depression.
Wissenschaftliche Forschungsanwendungen
EHT has been studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that EHT can protect dopaminergic neurons from damage and improve motor function in animal models of Parkinson's disease. EHT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that EHT can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. EHT has also been studied for its potential use in the treatment of depression. Studies have shown that EHT can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood.
Wirkmechanismus
EHT is a non-selective adenosine receptor antagonist, which means that it blocks the action of adenosine, a neurotransmitter that plays a role in regulating sleep, pain, and inflammation. By blocking adenosine receptors, EHT can increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a variety of effects on the brain and body.
Biochemische Und Physiologische Effekte
Studies have shown that EHT can have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, EHT has been shown to protect dopaminergic neurons from damage and improve motor function. In animal models of Alzheimer's disease, EHT has been shown to reduce the accumulation of beta-amyloid plaques in the brain. EHT has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can have a variety of effects on mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EHT in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its chemical and physical properties, as well as its potential therapeutic applications. However, one of the limitations of using EHT in lab experiments is that it is a non-selective adenosine receptor antagonist, which means that it can have a variety of effects on the brain and body. This can make it difficult to isolate the specific effects of EHT on a particular condition or system.
Zukünftige Richtungen
There are several future directions for EHT research. One area of research is in the development of more selective adenosine receptor antagonists that can target specific receptors in the brain and body. Another area of research is in the development of new therapeutic applications for EHT, such as in the treatment of other neurodegenerative diseases or in the enhancement of cognitive function. Finally, there is a need for more clinical studies to determine the safety and efficacy of EHT in humans.
Synthesemethoden
The synthesis of EHT involves a multi-step process that begins with the reaction of 1,3-dimethyluric acid with ethyl iodide to form 3-ethyl-1,3-dimethylxanthine. This intermediate is then reacted with heptanal in the presence of sodium hydride to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)xanthine. Finally, the propyl group is added using propyl iodide to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine.
Eigenschaften
CAS-Nummer |
134072-58-5 |
|---|---|
Produktname |
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine |
Molekularformel |
C18H30N4O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3/c1-5-11-20-13-19-15-14(20)16(23)22(17(24)21(15)6-2)12-9-7-8-10-18(3,4)25/h13,25H,5-12H2,1-4H3 |
InChI-Schlüssel |
ATHCWQQQOOHNJU-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
Kanonische SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
Andere CAS-Nummern |
134072-58-5 |
Synonyme |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine A90 6119 A90-6119 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



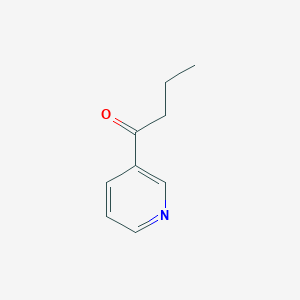
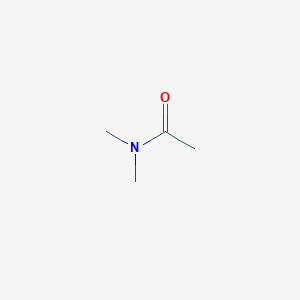
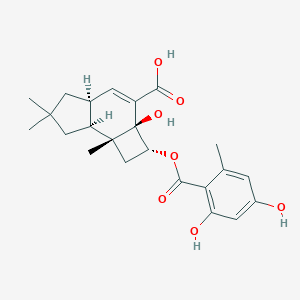
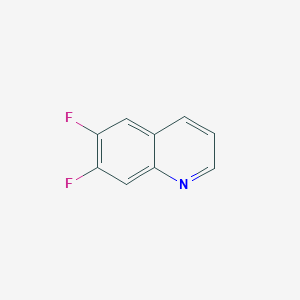
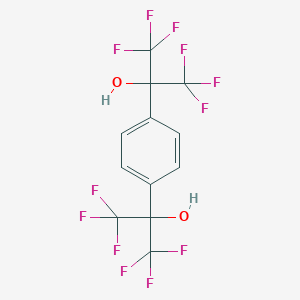
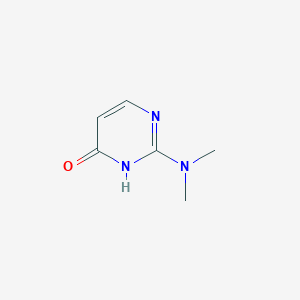
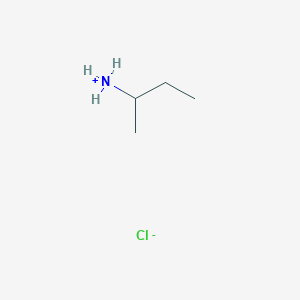
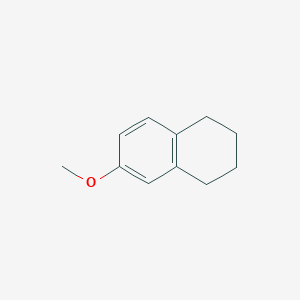
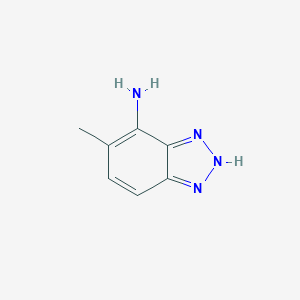
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
